![molecular formula C19H23NO4S3 B6136502 3-Ethyl-5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B6136502.png)
3-Ethyl-5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate
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Overview
Description
3-Ethyl-5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is a complex organic compound with the molecular formula C35H40N2O5S5 and a molecular weight of 729.039 . This compound is part of a class of benzothiazolium salts, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate typically involves multi-step organic reactionsThe final step involves the formation of the benzothiazolium salt by reacting the intermediate with 4-methylbenzenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzothiazolium salt can be reduced to the corresponding benzothiazole.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzothiazole derivatives.
Substitution: Various substituted benzothiazolium salts.
Scientific Research Applications
3-Ethyl-5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5-methoxy-2-methylbenzothiazolium salts: These compounds share a similar core structure but lack the methylsulfanyl group.
Benzothiazolium salts with different substituents: Variations in the substituents on the benzothiazole ring can lead to differences in chemical and biological properties.
Uniqueness
3-Ethyl-5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is unique due to the presence of the methylsulfanyl group, which can significantly influence its reactivity and biological activity. This compound’s specific combination of substituents makes it a valuable molecule for various applications in research and industry .
Properties
IUPAC Name |
3-ethyl-5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NOS2.C7H8O3S/c1-5-13-8(2)16-11-7-12(15-4)10(14-3)6-9(11)13;1-6-2-4-7(5-3-6)11(8,9)10/h6-7H,5H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFMFPDAJRXFEJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC2=CC(=C(C=C21)OC)SC)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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